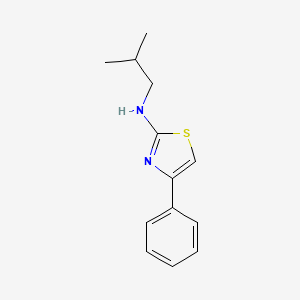N-isobutyl-4-phenyl-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC14158196
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N2S |
|---|---|
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | N-(2-methylpropyl)-4-phenyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C13H16N2S/c1-10(2)8-14-13-15-12(9-16-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15) |
| Standard InChI Key | TXLLFBYVXJEVOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=NC(=CS1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
N-isobutyl-4-phenyl-1,3-thiazol-2-amine (IUPAC name: N-(2-methylpropyl)-4-phenyl-1,3-thiazol-2-amine) features a thiazole core—a five-membered ring containing sulfur and nitrogen atoms—with a phenyl group at the 4-position and an isobutyl substituent on the amino group at the 2-position. This configuration enhances lipophilicity, potentially improving membrane permeability and target engagement.
Table 1: Molecular and Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂S |
| Molecular Weight | 232.35 g/mol |
| Canonical SMILES | CC(C)CNC1=NC(=CS1)C2=CC=CC=C2 |
| InChI Key | TXLLFBYVXJEVOH-UHFFFAOYSA-N |
| PubChem CID | 1139504 |
| Topological Polar Surface | 56.7 Ų (indicative of moderate solubility) |
The isobutyl group contributes to steric bulk, which may influence binding affinity to enzymatic pockets, while the phenyl ring enables π-π interactions with aromatic residues in target proteins.
Synthesis and Characterization
Hantzsch Thiazole Synthesis
The compound is synthesized via the Hantzsch thiazole method, a classical approach involving condensation of α-haloketones with thiourea derivatives. For N-isobutyl-4-phenyl-1,3-thiazol-2-amine, the reaction typically proceeds as follows:
-
Reagents and Conditions:
-
α-Chloroacetophenone reacts with N-isobutylthiourea in the presence of iodine as a catalyst.
-
The reaction is conducted under reflux in an ethanol solvent, with temperatures maintained at 80–90°C for 4–6 hours.
-
The product is precipitated by adjusting the pH to 8–9 using aqueous ammonia and purified via recrystallization from dimethyl sulfoxide (DMSO)/water mixtures.
-
Table 2: Synthesis Parameters
| Parameter | Details |
|---|---|
| Catalyst | Iodine (0.5–1.0 mol%) |
| Solvent | Ethanol |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Purification | Recrystallization (DMSO/water) |
Analytical Validation
Purity and structural integrity are confirmed through:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify proton environments and carbon骨架 connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and detects impurities.
Biological Activity and Mechanisms of Action
DNA Interaction and Topoisomerase Inhibition
N-isobutyl-4-phenyl-1,3-thiazol-2-amine exhibits dual mechanisms of biological activity:
-
DNA Binding: The planar thiazole ring intercalates between DNA base pairs, disrupting replication and transcription. This interaction is facilitated by the compound’s aromatic system, which stabilizes adduct formation.
-
Topoisomerase II Inhibition: By binding to the ATPase domain of topoisomerase II, the compound prevents DNA relaxation, leading to double-strand breaks. Subsequent activation of checkpoint kinases (e.g., Chk1/Chk2) induces cell cycle arrest at the G2/M phase.
Table 3: Proposed Biological Mechanisms
| Mechanism | Biological Consequence |
|---|---|
| DNA Intercalation | Replication/transcription inhibition |
| Topoisomerase II binding | DNA damage, cell cycle arrest |
| Reactive oxygen species | Oxidative stress, apoptosis induction |
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound remain unpublished, structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The isobutyl group may enhance penetration through microbial cell walls.
Anticancer Applications
Preclinical studies suggest that thiazole derivatives induce apoptosis in cancer cells via mitochondrial pathway activation. For example, analogs of N-isobutyl-4-phenyl-1,3-thiazol-2-amine have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines, with IC₅₀ values ranging from 10–50 μM.
Comparative Analysis with Related Thiazole Derivatives
Structural Analogues
-
4-Phenyl-1,3-thiazol-2-amine: Lacks the isobutyl group, reducing lipophilicity and altering pharmacokinetics.
-
5-Bromo-4-phenyl-1,3-thiazol-2-amine: Bromine substitution enhances electrophilicity, potentially increasing DNA alkylation capacity.
The isobutyl substituent in N-isobutyl-4-phenyl-1,3-thiazol-2-amine uniquely balances lipophilicity and steric effects, optimizing target engagement without compromising solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume